molecular formula C19H31N5O2 B5448944 2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-{2-[(3-methyl-4-pyridinyl)amino]ethyl}acetamide

2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-{2-[(3-methyl-4-pyridinyl)amino]ethyl}acetamide

Cat. No.: B5448944
M. Wt: 361.5 g/mol
InChI Key: AYIGJNXTFNQFPC-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including a piperazine ring and a pyridine ring. The presence of these rings suggests that the compound may have interesting chemical properties and could potentially be used in pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine and pyridine rings could affect its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has promising pharmaceutical properties, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

Properties

IUPAC Name

2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[2-[(3-methylpyridin-4-yl)amino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2/c1-14-12-20-6-5-15(14)21-7-8-22-17(25)11-16-18(26)23-9-10-24(16)13-19(2,3)4/h5-6,12,16H,7-11,13H2,1-4H3,(H,20,21)(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIGJNXTFNQFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)NCCNC(=O)CC2C(=O)NCCN2CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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